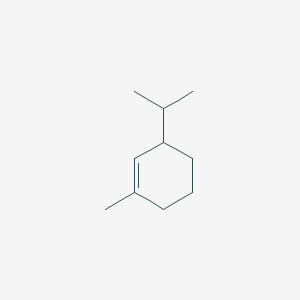
m-Menth-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-Menth-1-ene, also known as 3-methyl-1-(1-methylethyl)cyclohexene, is a naturally occurring organic compound. It is a colorless liquid with a strong odor and is commonly used in the fragrance and flavor industry. In recent years, m-Menth-1-ene has gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of m-Menth-1-ene is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the modulation of ion channels.
Effets Biochimiques Et Physiologiques
Studies have shown that m-Menth-1-ene has a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It also has analgesic effects by reducing pain sensitivity and inflammation. Additionally, m-Menth-1-ene has been found to have antioxidant properties and may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using m-Menth-1-ene in lab experiments is its natural origin. It is easily obtained from essential oils and is relatively inexpensive. However, one limitation is its variability in composition, as the concentration of m-Menth-1-ene in essential oils can vary depending on the plant source and the extraction method.
Orientations Futures
There are several potential future directions for the study of m-Menth-1-ene. One area of interest is its potential use as a natural alternative to synthetic insecticides. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Studies could also explore the effects of m-Menth-1-ene on different cell types and in different disease models.
In conclusion, m-Menth-1-ene is a naturally occurring organic compound that has gained attention in the scientific community for its potential therapeutic properties. It has been found to have antimicrobial, anti-inflammatory, and analgesic effects, as well as insecticidal properties. Future research could explore its potential as a natural insecticide and its effects on different cell types and disease models.
Méthodes De Synthèse
M-Menth-1-ene can be synthesized through various methods, including the hydrogenation of limonene and the isomerization of α-pinene. The most common method of synthesis is the distillation of essential oils from plants such as eucalyptus, peppermint, and thyme.
Applications De Recherche Scientifique
M-Menth-1-ene has been studied for its potential therapeutic properties, including its antimicrobial, anti-inflammatory, and analgesic effects. It has also been found to have insecticidal properties and is used as a natural insect repellent.
Propriétés
Numéro CAS |
13828-31-4 |
|---|---|
Nom du produit |
m-Menth-1-ene |
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
1-methyl-3-propan-2-ylcyclohexene |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h7-8,10H,4-6H2,1-3H3 |
Clé InChI |
MLMLOMRVLOMMDG-UHFFFAOYSA-N |
SMILES |
CC1=CC(CCC1)C(C)C |
SMILES canonique |
CC1=CC(CCC1)C(C)C |
Autres numéros CAS |
13828-31-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



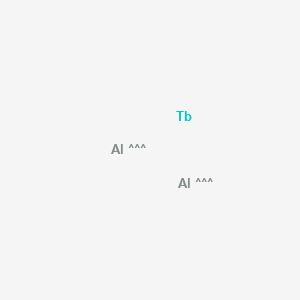


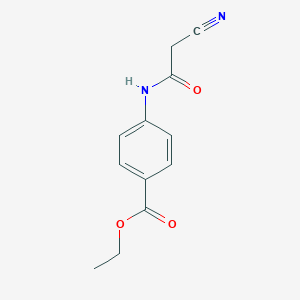
![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)
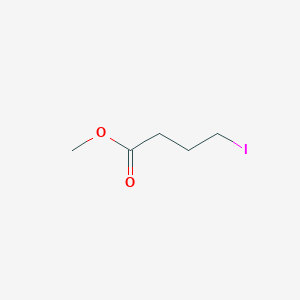
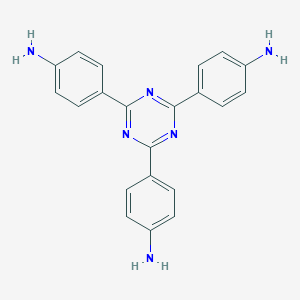
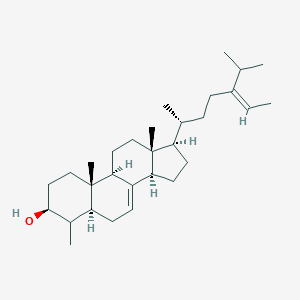
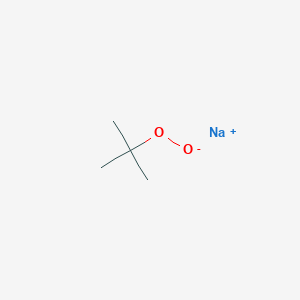
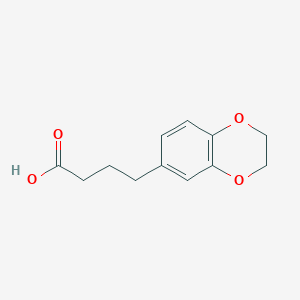
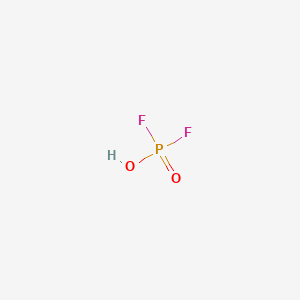

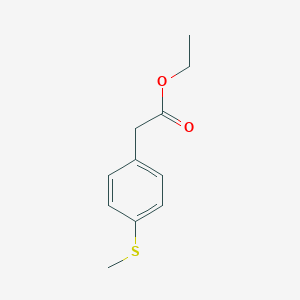
![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)